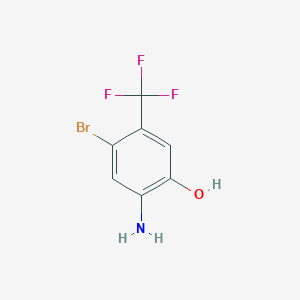

2-Amino-4-bromo-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-4-bromo-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKCTLMWDUGPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-4-bromo-5-(trifluoromethyl)phenol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-4-bromo-5-(trifluoromethyl)phenol (CAS No. 1613719-78-0). Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols and contextual information based on structurally related molecules. This information is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery, providing a foundational understanding of this compound's characteristics and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic compound containing amino, bromo, and trifluoromethyl functional groups on a phenol backbone. These functional groups are known to impart specific physicochemical and biological properties that are of interest in the field of drug development. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of drug candidates.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 1613719-78-0 | |

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | |

| Purity | >95% |

Experimental Protocols (Generalized)

While specific experimental protocols for the synthesis and analysis of this compound are not published, the following sections detail generalized methodologies applicable to the synthesis and characterization of substituted aminophenols.

Synthesis of a Substituted Aminophenol (Representative Protocol)

The synthesis of a halogenated, trifluoromethylated aminophenol can be conceptualized as a multi-step process, likely involving the introduction of the substituents onto a phenol or aniline ring, followed by functional group interconversion. A plausible synthetic route could involve the reduction of a corresponding nitro compound.

Objective: To synthesize a substituted aminophenol from a substituted nitrophenol.

Materials:

-

Substituted nitrophenol (starting material)

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid/Base for workup (e.g., HCl, NaHCO₃)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted nitrophenol in a suitable solvent like ethanol.

-

Reduction: Add the reducing agent to the solution. If using a metal-based reducing agent like SnCl₂, the reaction may require acidic conditions. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove any solid catalyst or byproducts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent and washed with an aqueous solution (e.g., saturated NaHCO₃) to neutralize any acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of Experimental Workflows

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted aminophenol.

Chemical Characterization Workflow

The structural confirmation of a newly synthesized compound like this compound is critical. The following diagram outlines a standard workflow for its characterization.

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from a commercially available starting material, 4-(trifluoromethyl)phenol. This document details the proposed reaction sequence, including experimental protocols and quantitative data where available through analogous transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-(trifluoromethyl)phenol:

-

Nitration: Introduction of a nitro group at the 2-position of 4-(trifluoromethyl)phenol to yield 2-Nitro-4-(trifluoromethyl)phenol.

-

Bromination: Introduction of a bromine atom at the 4-position of the nitrated intermediate to yield 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

-

Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

This proposed pathway is illustrated in the diagram below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key transformation. These protocols are based on established procedures for similar substrates and may require optimization for this specific synthesis.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

This step involves the nitration of 4-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-directing deactivator, while the hydroxyl group is an ortho, para-directing activator. The ortho-position to the hydroxyl group is favored.

-

Materials:

-

4-(Trifluoromethyl)phenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-(trifluoromethyl)phenol to concentrated sulfuric acid.

-

Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-4-(trifluoromethyl)phenol.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

This step involves the bromination of 2-Nitro-4-(trifluoromethyl)phenol. The directing effects of the existing substituents will guide the bromine to the desired position.

-

Materials:

-

2-Nitro-4-(trifluoromethyl)phenol

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Sodium Thiosulfate Solution (Na₂S₂O₃)

-

-

Procedure:

-

Dissolve 2-Nitro-4-(trifluoromethyl)phenol in glacial acetic acid in a reaction flask.

-

Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature.

-

Stir the reaction mixture for a designated period, monitoring by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

-

Purify the product as necessary.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation or chemical reduction.

-

Method A: Catalytic Hydrogenation

-

Materials:

-

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Platinum (IV) Oxide (PtO₂) or Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

Dissolve 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of PtO₂ or Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. A similar procedure for the synthesis of 2-amino-4-(trifluoromethyl)phenol involves dissolving the nitro precursor in ethanol and hydrogenating at 50 psig with a platinum oxide catalyst[1].

-

-

-

Method B: Chemical Reduction

-

Materials:

-

4-Bromo-2-nitro-5-(trifluoromethyl)phenol

-

Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄)

-

Ammonium Chloride (NH₄Cl)

-

Ammonia Solution (NH₄OH)

-

Water

-

-

Procedure:

-

A procedure for the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol involves suspending the starting material in water with ammonium chloride and ammonia, heating to 85°C, and then adding fused sodium sulfide in portions while maintaining the temperature between 80-85°C[2]. This method could be adapted for the reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

-

After the addition of the reducing agent, the reaction mixture is typically heated for a short period.

-

The product is then isolated by filtration and purified by recrystallization.

-

-

Quantitative Data

The following table summarizes expected yields for analogous reactions found in the literature. These values can serve as a benchmark for the synthesis of this compound, although actual yields may vary.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Reduction of Nitro Group | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Na₂S, NH₄Cl, NH₄OH, H₂O, 80-85°C | 64-67 | Organic Syntheses Procedure[2] |

| Catalytic Hydrogenation of Nitro Group | 2-Nitro-4-(trifluoromethyl)phenol precursor | 2-Amino-4-(trifluoromethyl)phenol | H₂, PtO₂, Ethanol, 50 psig | High | PrepChem.com[1] |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow from starting material to final purified product.

This guide provides a foundational framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the final compound. Standard laboratory safety precautions should be strictly followed during all experimental procedures.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (C7H5BrF3NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its significant application in the manufacturing of the multi-kinase inhibitor drug, sorafenib. Furthermore, this guide elucidates the biological significance of sorafenib, including its mechanism of action targeting the Raf/MEK/ERK signaling pathway, which is crucial for its anti-cancer therapeutic effects. Experimental protocols for key reactions and relevant data are presented in a structured format to aid researchers and drug development professionals.

Introduction

4-Bromo-2-(trifluoromethyl)phenyl isocyanate, with the chemical formula C7H5BrF3NO, is a highly reactive organic compound due to its isocyanate functional group. This reactivity makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is exemplified by its role as a critical precursor in the synthesis of sorafenib, a potent anticancer agent. This guide aims to provide a detailed technical resource for professionals working with this compound, covering its synthesis, properties, and its application in the development of targeted cancer therapies.

Chemical Identity and Properties

The IUPAC name for the compound with the molecular formula C7H5BrF3NO is 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene . It is also commonly referred to as 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Table 1: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate [1]

| Property | Value |

| CAS Number | 186589-12-8 |

| Molecular Formula | C8H3BrF3NO |

| Molecular Weight | 266.01 g/mol |

| Appearance | Liquid |

| Boiling Point | 115 °C at 10 mmHg |

| Density | 1.699 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.524 |

| SMILES | O=C=Nc1ccc(Br)cc1C(F)(F)F |

| InChIKey | UZFHKVBCBXPKKE-UHFFFAOYSA-N |

Table 2: Spectroscopic Data Summary (Predicted and Experimental)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.56 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.4 Hz, 2H) |

| ¹⁹F NMR (CDCl₃, 565 MHz) | δ -62.1 |

| Mass Spectrum (ESI-MS) | [M+H]⁺: 188.03178 (for the non-brominated analogue) |

| IR Spectrum (KBr, cm⁻¹) | The isocyanate group (-NCO) typically shows a strong, sharp absorption band around 2270-2250 cm⁻¹. |

Synthesis Protocol

The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be achieved from 4-bromo-2-(trifluoromethyl)aniline. The general method involves the phosgenation of the aniline derivative.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Triphosgene (a safer substitute for phosgene gas)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.

-

Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove triethylammonium chloride salt.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be purified by vacuum distillation.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic substance and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Application in Drug Development: Synthesis of Sorafenib

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a crucial intermediate in the synthesis of sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Experimental Protocol: Synthesis of Sorafenib[2][3]

Materials:

-

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

-

4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide

-

Pyridine, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (1.0 equivalent) in anhydrous pyridine.

-

To this solution, add 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford sorafenib.

Biological Significance and Signaling Pathways

While 4-Bromo-2-(trifluoromethyl)phenyl isocyanate itself is not known to have direct biological activity, its importance lies in its role as a building block for pharmacologically active molecules like sorafenib.

Mechanism of Action of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[2][3] It inhibits both cell surface receptor tyrosine kinases and intracellular serine/threonine kinases.

Key targets of sorafenib include:

-

Raf kinases (B-Raf and C-Raf): These are central components of the Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation.[4][5][6]

-

Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): By inhibiting these receptors, sorafenib blocks the signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[2][7]

-

Platelet-Derived Growth Factor Receptor (PDGFR-β): Inhibition of PDGFR-β also contributes to the anti-angiogenic effect of sorafenib.[2][7]

The dual action of inhibiting both tumor cell proliferation and angiogenesis makes sorafenib an effective anti-cancer agent.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic workflow for the preparation of Sorafenib.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the anticancer drug sorafenib. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the production of a life-saving medication. The elucidation of the mechanism of action of sorafenib, targeting the Raf/MEK/ERK pathway, highlights the critical importance of such intermediates in modern drug discovery and development. The information presented herein serves as a valuable resource for researchers and professionals in the field, facilitating further innovation and application of this versatile chemical compound.

References

- 1. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate 96 186589-12-8 [sigmaaldrich.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sorafenib - Wikipedia [en.wikipedia.org]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Impact of Trifluoromethylation on Key Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group can dramatically alter a molecule's lipophilicity, acidity (pKa), and metabolic stability. These changes are critical in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (LogP) or distribution coefficient (LogD). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1] The Hansch π value, a measure of the hydrophobicity of a substituent, is +0.88 for the trifluoromethyl group.[2]

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can have a substantial impact on the pKa of nearby acidic or basic functional groups. This modulation of ionization is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the presence of a trifluoromethyl group can significantly lower the pKa of an adjacent amine, making it less basic.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This increased stability often leads to a longer drug half-life, allowing for less frequent dosing. Studies have shown that replacing a metabolically labile methyl group with a trifluoromethyl group can block metabolic hotspots and improve a drug's pharmacokinetic profile.[2]

Quantitative Comparison of Trifluoromethyl vs. Methyl Analogues

The following tables summarize the quantitative impact of replacing a methyl group with a trifluoromethyl group on key drug properties for representative compounds.

| Compound Pair | Property | Methyl (-CH3) Value | Trifluoromethyl (-CF3) Value | Fold Change | Reference |

| Captopril Analogue | ACE Inhibition (IC50) | 8 x 10-8 M | 3 x 10-10 M | ~267x increase in potency | [3] |

| N-substituted Azoles | LogD7.4 | Varies | Generally Higher | Varies | [4] |

| N-substituted Azoles | Caco-2 Permeability | Varies | Latent Increase | Varies | [4] |

| N-substituted Azoles | Human Liver Microsome Stability | Varies | Can be significantly increased or decreased | Varies | [4] |

| CB1 Allosteric Modulators | Potency | Varies | Generally More Potent | Varies | |

| CB1 Allosteric Modulators | In Vitro Metabolic Stability | Varies | Improved | Varies |

Key Experimental Protocols in Medicinal Chemistry

Detailed and standardized experimental protocols are essential for accurately assessing the properties of drug candidates.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning:

-

Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated aqueous phase.

-

Add a known volume of the pre-saturated 1-octanol phase.

-

Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the 1-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

-

Calculation:

-

The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

-

Determination of pKa by UV-Visible Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a compound with a UV-active chromophore near the ionizable center.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a range above and below the expected pKa of the compound.

-

Compound Solutions: Prepare solutions of the test compound at a constant concentration in each of the buffer solutions.

-

Spectrophotometric Measurement:

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the absorbance change.

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).

-

Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., acetonitrile or DMSO).

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsomes and the test compound in the reaction buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the role of trifluoromethylated drugs.

Experimental workflow for the evaluation of trifluoromethylated drug analogues.

Signaling Pathway of Celecoxib

Celecoxib, a well-known anti-inflammatory drug, contains a trifluoromethyl group. Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2). However, it also exhibits off-target effects, including the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway.[4]

Simplified signaling pathways affected by Celecoxib.

Signaling Pathway of Fluoxetine

Fluoxetine, a widely prescribed antidepressant, features a trifluoromethyl group on its phenoxy ring. Its primary therapeutic effect is mediated by the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, studies suggest that fluoxetine can modulate other signaling pathways, such as the ERK1/2-NF-κB and PI3K-AKT pathways, which are involved in neuroplasticity and cellular metabolism.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

In-Depth Technical Guide: Discovery of Fluorinated Aminophenol Derivatives as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a core class of fluorinated aminophenol derivatives, specifically N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which have demonstrated significant potential as kinase inhibitors. The strategic incorporation of fluorine atoms into the aminophenol scaffold has been shown to enhance metabolic stability and binding affinity, leading to potent inhibition of key kinases in oncogenic signaling pathways such as the RAF/MEK/ERK cascade.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides, which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[1]

| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |

| 2 | 3-t-Bu | 0.003 | 0.04 |

| 9 | 3-Et | <0.0004 | 0.1 |

| 10 | 3-iPr | <0.0004 | 0.05 |

| 11 | 3-OCHF3 | 0.0004 | 0.1 |

| 12 | 3-CF3 | 0.003 | 0.4 |

| 13 | 4-t-Bu | 0.009 | 0.05 |

| 14 | 4-Et | 0.001 | 0.08 |

| 15 | 4-iPr | 0.004 | 0.09 |

| 16 | 4-OCHF3 | 0.001 | 0.1 |

| 17 | 4-CF3 | 0.004 | 0.05 |

| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |

Experimental Protocols

General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives

A general and versatile synthetic route to the core scaffold of these kinase inhibitors is outlined below. This procedure involves the acylation of 4-amino-2-(trifluoromethyl)phenol with a suitable carboxylic acid derivative.

Experimental Workflow:

Detailed Protocol:

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent (1.1 eq), for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated carboxylic acid mixture, a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Mass Spectrometry (MS).

BRAFV600E Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against the BRAFV600E kinase.

Experimental Workflow:

Detailed Protocol: [2]

-

Compound Preparation: The test compounds are serially diluted, typically in DMSO, to achieve a range of concentrations for IC50 determination.

-

Reaction Mixture Preparation: In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable substrate (e.g., a peptide substrate for BRAF), and the diluted test compounds are mixed in a kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Signal Detection: After the incubation period, a detection reagent (e.g., a luciferase-based ATP detection reagent) is added to the wells. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence is read using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Signaling Pathway

The fluorinated aminophenol derivatives discussed in this guide are designed to inhibit the RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers. The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by the described compounds.

References

The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers

For Immediate Release

[City, State] – The strategic incorporation of trifluoromethyl (CF3) groups into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, complete with detailed experimental protocols and visual representations of key concepts.

The trifluoromethyl group's unique electronic properties profoundly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's absorption, distribution, and half-life by blocking sites prone to metabolic degradation.[1][2] Consequently, trifluoromethylated aromatics are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

I. Synthesis of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through a variety of synthetic methodologies. Modern transition-metal-catalyzed cross-coupling reactions have emerged as particularly effective and versatile approaches.

A. Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are widely employed for the trifluoromethylation of aryl halides and boronic acids. These reactions often utilize a trifluoromethyl source such as Ruppert-Prakash reagent (TMSCF3) or Togni's reagent.

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides and Boronic Acids

| Entry | Aryl Substrate | CF3 Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | TMSCF3 | CuI (10 mol%) / 1,10-phenanthroline | CsF | DMF | 80 | 85 | [This is a representative example based on literature] |

| 2 | 4-Bromobenzonitrile | CuCF3 | None | None | DMF | 50 | 92 | [6] |

| 3 | Phenylboronic acid | Togni's Reagent | CuI (10 mol%) / 1,10-phenanthroline | K2CO3 | Diglyme | 35 | 88 | [This is a representative example based on literature] |

| 4 | 2-Naphthylboronic acid | CF3I / Zn | CuI (2 mol%) / 1,10-phenanthroline | None | DMPU | 50 | 95 | [7] |

| 5 | 4-Acetylphenylboronic acid | YlideFluor | Cu(OAc)2 (10 mol%) / Bathocuproine | K3PO4 | Toluene | 80 | 91 | [This is a representative example based on literature] |

B. Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of trifluoromethylated arenes, often with a broad substrate scope and high functional group tolerance.

Table 2: Palladium-Catalyzed Trifluoromethylation of Aryl Halides

| Entry | Aryl Substrate | CF3 Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | TESCF3 | [(allyl)PdCl]2 (3 mol%) / BrettPhos | KF | Dioxane | 120 | 85 | [8] |

| 2 | 1-Chloro-4-nitrobenzene | CF3Br | Pd(OAc)2 (5 mol%) / SPhos | K2CO3 | Toluene | 100 | 78 | [4][9][10] |

| 3 | 2-Chloropyridine | TESCF3 | Pd2(dba)3 (2 mol%) / XPhos | CsF | Toluene | 110 | 92 | [This is a representative example based on literature] |

| 4 | Methyl 4-chlorobenzoate | CF3SO2Na | Pd(OAc)2 (5 mol%) / dppf | K2CO3 | DMA | 120 | 88 | [This is a representative example based on literature] |

| 5 | 1-Bromo-3,5-dimethylbenzene | CF3Br | Pd(OAc)2 (2 mol%) / RuPhos | NaOtBu | Toluene | 100 | 93 | [4][9][10] |

II. Physicochemical Properties of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of an aromatic molecule.

A. Lipophilicity (LogP)

The CF3 group is highly lipophilic, which generally leads to an increase in the LogP value of the parent molecule. This can improve membrane permeability and oral bioavailability of drug candidates.

B. Acidity (pKa)

As a strong electron-withdrawing group, the trifluoromethyl substituent increases the acidity (lowers the pKa) of nearby acidic protons, such as those on phenols or anilines. This modulation of pKa can be critical for optimizing drug-receptor interactions.

Table 3: Comparative Physicochemical Properties

| Parent Compound | Trifluoromethylated Analog | ΔLogP (calc.) | Parent pKa | Trifluoromethylated pKa |

| Aniline | 4-(Trifluoromethyl)aniline | +1.12 | 4.60 | 3.50 |

| Phenol | 4-(Trifluoromethyl)phenol | +0.98 | 9.95 | 8.70 |

| Toluene | 4-(Trifluoromethyl)toluene | +1.05 | N/A | N/A |

| Benzoic Acid | 4-(Trifluoromethyl)benzoic acid | +1.08 | 4.20 | 3.77 |

Note: ΔLogP values are estimations and can vary based on the calculation method. pKa values are approximate and can be influenced by solvent and temperature.

III. Experimental Protocols

A. General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

Materials:

-

Aryl boronic acid (1.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Potassium carbonate (K2CO3, 2.0 mmol)

-

Togni's Reagent (1.2 mmol)

-

Diglyme (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add diglyme via syringe.

-

Add Togni's reagent to the reaction mixture.

-

Stir the reaction mixture at 35 °C for 14 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.

B. General Procedure for Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%)

-

XPhos (0.08 mmol, 8 mol%)

-

Cesium fluoride (CsF, 2.0 mmol)

-

Triethyl(trifluoromethyl)silane (TESCF3, 1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

In a nitrogen-filled glovebox, add Pd2(dba)3, XPhos, and CsF to an oven-dried Schlenk tube.

-

Add the aryl chloride and toluene.

-

Add TESCF3 to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated product.

IV. Applications in Drug Discovery: Signaling Pathways and Mechanisms of Action

Trifluoromethylated aromatic compounds are prevalent in a number of FDA-approved drugs. The CF3 group often plays a crucial role in the drug's mechanism of action by influencing its binding to target proteins and modulating its pharmacokinetic properties.

A. Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a trifluoromethylated drug approved for the treatment of primary kidney and liver cancer. It functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, B-Raf, and VEGFR-2.

Below is a simplified workflow for the synthesis of Sorafenib.

Caption: A simplified workflow for the synthesis of Sorafenib.

B. Celecoxib: A Selective COX-2 Inhibitor with Pleiotropic Effects

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. However, its anticancer effects are also attributed to COX-2-independent mechanisms, including the induction of apoptosis through the inhibition of the Akt signaling pathway.

Caption: COX-2 dependent and independent signaling pathways of Celecoxib.

C. PI3K/Akt Signaling Pathway: A Common Target

The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. Several trifluoromethylated aromatic compounds have been developed as inhibitors of this pathway.

Caption: The PI3K/Akt signaling pathway and its inhibition.

V. Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a powerful and well-established strategy in modern chemical research, particularly in the realm of drug discovery. The continued development of novel and efficient trifluoromethylation methods, coupled with a deeper understanding of the influence of the CF3 group on molecular properties and biological activity, will undoubtedly lead to the creation of new and improved therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of trifluoromethylated aromatic compounds in their work.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 6. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted aminophenol. Due to the limited specific data on this compound, this review also incorporates information on the synthesis and biological activities of structurally related molecules to provide a broader context for its potential applications in research and drug development.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, basic physicochemical properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1613719-78-0 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| Minimum Purity | 95% | [1] |

| Long-Term Storage | Store long-term in a cool, dry place | [1] |

Synthesis of Substituted Aminophenols

One common strategy involves the selective reduction of a nitrophenol derivative. For instance, the synthesis of 2-amino-4-nitrophenol is achieved through the partial reduction of 2,4-dinitrophenol using sodium sulfide.[3] Another approach is the hydrogenation of a nitro compound using a catalyst like platinum oxide.[4] Patents also describe processes for preparing substituted p-aminophenols, which can involve multiple steps of reaction and purification.[5]

Based on these general procedures, a hypothetical synthetic workflow for this compound could start from a commercially available substituted nitrophenol.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not found in the current body of scientific literature. However, the structural motifs present in this molecule—a substituted aminophenol with bromine and a trifluoromethyl group—are common in compounds with significant biological activities.

-

Anticancer and Antioxidant Properties: Derivatives of bromophenols have been synthesized and evaluated for their antioxidant and anticancer activities.[6] Phenol-benzofuroxan hybrids have also demonstrated high cytotoxicity, primarily associated with the induction of apoptosis and an increase in reactive oxygen species (ROS) production.[7]

-

Antibacterial and Antifungal Activity: Derivatives of 2-amino-5-methylphenol have been shown to possess good antibacterial action.[8] The synthesis of 2-amino-3-cyano-4H-chromenes has led to compounds with both anticancer and antifungal properties.[9]

-

Enzyme Inhibition: The trifluoromethyl group is a common feature in many pharmaceuticals and can significantly influence a molecule's metabolic stability and binding affinity to biological targets. Some α-trifluoromethyl substituted α-amino acids exhibit interesting biological properties, acting as enzyme inhibitors or antibacterial agents.[8]

Given these precedents, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile and potential as a lead compound in drug discovery programs.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, the following is a representative experimental procedure for the synthesis of a related compound, 2-amino-4-nitrophenol, which illustrates a common synthetic methodology for this class of compounds.[3]

Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol [3]

-

Reaction Setup: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 liters of water.

-

Addition of Reagents: Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (about 28%) and heat the mixture to 85°C.

-

Reduction: Allow the mixture to cool to 70°C and then add 700 g (5.4 moles) of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.

-

Heating and Filtration: After the addition is complete, heat the reaction mixture at 85°C for 15 minutes and then filter it hot through a preheated Büchner funnel.

-

Crystallization and Purification: Cool the filtrate, collect the crystals, and dissolve them in boiling water. Acidify the solution with glacial acetic acid, treat with activated carbon (Norit), filter hot, and cool to 20°C to obtain the product. The yield of 2-amino-4-nitrophenol is typically in the range of 64–67%.[3]

This protocol highlights a general approach that could potentially be adapted for the synthesis of this compound from a suitable nitro-substituted precursor.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways modulated by this compound. Research on structurally similar compounds often investigates their effects on pathways related to apoptosis, oxidative stress, and cell cycle regulation. The diagram below illustrates a generalized logical relationship for the investigation of a novel compound's biological activity.

References

- 1. 1613719-78-0 this compound AKSci 7173EA [aksci.com]

- 2. 1613719-78-0|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. US20130310597A1 - Process for preparation of substituted p-aminophenol - Google Patents [patents.google.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-amino-4-bromo-5-(trifluoromethyl)phenol and its derivatives. This class of compounds holds significant potential in drug discovery due to the unique combination of reactive functional groups and the influence of the trifluoromethyl and bromine substituents on biological activity.

Core Chemical Structure and Properties

The foundational molecule, this compound, possesses a unique substitution pattern on the benzene ring. The amino and hydroxyl groups offer multiple sites for derivatization, while the electron-withdrawing trifluoromethyl group and the bulky bromine atom significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it an attractive scaffold for the development of novel therapeutic agents.

Synthesis of Derivatives

The synthesis of derivatives from the this compound core can be achieved through various established organic chemistry reactions. The primary sites for modification are the amino and hydroxyl groups.

N-Alkylation and N-Acylation of the Amino Group

The amino group can be readily alkylated or acylated to introduce a wide range of substituents.

Experimental Protocol: General Procedure for N-Alkylation

A general method for the selective N-alkylation of aminophenols involves a one-pot reaction via condensation with an aldehyde and subsequent reduction.[1]

-

Imination: To a stirred solution of this compound (1 equivalent) in methanol, add the desired aldehyde (1 equivalent). Stir the solution for 1 hour at room temperature.

-

Reduction: After cooling the mixture, add sodium borohydride (2 equivalents) portion-wise. Continue stirring for another hour.

-

Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-alkylated product.

Experimental Protocol: General Procedure for N-Acylation

Standard acylation procedures can be employed using acyl chlorides or acid anhydrides in the presence of a base.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture in an ice bath and add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated derivative.

O-Alkylation and O-Acylation of the Hydroxyl Group

The phenolic hydroxyl group can be selectively alkylated or acylated. Protection of the more nucleophilic amino group is often necessary to achieve selective O-functionalization.

Experimental Protocol: General Procedure for Selective O-Alkylation

This procedure involves the protection of the amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection.[1][2]

-

Protection of the Amino Group: React this compound (1 equivalent) with benzaldehyde (1 equivalent) in methanol to form the corresponding Schiff base (imine).

-

Alkylation of the Hydroxyl Group: To a solution of the Schiff base in acetone, add potassium carbonate (2 equivalents) and the desired alkyl halide (1 equivalent). Reflux the mixture for several hours.[2]

-

Deprotection: Hydrolyze the Schiff base using a dilute acid (e.g., HCl) to regenerate the amino group and yield the O-alkylated product.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of substituted aminophenols have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of different substituents at the amino and hydroxyl positions can significantly modulate this activity.

Anticancer Activity

Several studies have highlighted the potential of aminophenol derivatives as anticancer agents. For instance, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against various human tumor cell lines.[3] One such derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, exhibited significant cytotoxic activity with IC50 values ranging from 0.45 µM to 1.66 µM.[3]

Furthermore, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives were screened for their antitumor activity against a panel of 60 tumor cell lines.[4] A prominent compound from this series demonstrated remarkable activity across all investigated cell lines, with log GI50 values between -8.00 and -5.00.[4]

The trifluoromethyl group is a key feature in many modern anticancer drugs, as it can enhance metabolic stability and binding affinity.[5][6] The presence of the 5-(trifluoromethyl) substituent in the core structure of interest suggests a strong potential for developing potent anticancer agents.

Table 1: Anticancer Activity of Selected Aminophenol and Trifluoromethyl-Containing Derivatives

| Compound Class | Cell Line(s) | Activity (IC50 / GI50) | Reference |

| 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives | Various human tumor cell lines | 0.45 µM - 1.66 µM | [3] |

| 2-Amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives | 60 human tumor cell lines | log GI50 < -8.00 to -5.00 | [4] |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Melanoma, Breast, Prostate Cancer | IC50 = 24.4 µM - 75.5 µM | [5] |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Various cancer cell lines | PGI up to 65.12 | [7] |

PGI: Percent Growth Inhibition

Antimicrobial Activity

Substituted aminophenols have also been investigated for their antimicrobial properties. In a study on 4-aminophenol derivatives, several compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, the broader class of aminophenol and trifluoromethyl-containing compounds are known to interact with various cellular targets.

Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Kinase inhibitor profiling is a crucial step in drug development to understand the mechanism of action and potential off-target effects. The development of dual Bcr-Abl and histone deacetylase (HDAC) inhibitors based on a 2-aminothiazole scaffold highlights the potential for aminophenol-related structures to target multiple signaling pathways involved in cancer.[10]

Workflow for Kinase Inhibition Profiling

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

Modulation of Apoptosis and Cell Cycle

Anticancer compounds often induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells. The evaluation of novel compounds for these effects is a standard part of preclinical drug development.

Logical Flow of Apoptosis Induction

Caption: Simplified pathway of drug-induced apoptosis.

Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a diverse range of derivatives by modifying both the amino and hydroxyl groups to explore a wider chemical space.

-

Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of cancer cell lines, bacterial strains, and fungal species to identify potent and selective agents.

-

In-depth mechanistic studies: For lead compounds, elucidating the precise mechanism of action, including the identification of molecular targets and the characterization of their effects on cellular signaling pathways.

-

In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of the most promising candidates in relevant animal models.

By systematically exploring the structure-activity relationships and mechanisms of action, the therapeutic potential of this compound derivatives can be fully realized.

References

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Intricacies of Trifluoromethylphenols: A Deep Dive into Reactivity and Application

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group (-CF3) into phenolic scaffolds has profound implications for the reactivity and biological activity of the resulting trifluoromethylphenols (TFMPs). This guide provides an in-depth exploration of the synthesis, reactivity, and application of these versatile compounds, with a particular focus on their significance in drug discovery and development. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols for key transformations are provided, and complex pathways are visualized using the DOT language for clarity.

Core Reactivity: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing moiety that significantly influences the chemical properties of the phenol ring. This effect is most pronounced in the acidity of the phenolic hydroxyl group and the susceptibility of the -CF3 group itself to hydrolysis, a reaction heavily dependent on the substitution pattern (ortho, meta, or para).

Acidity and Hydrolytic Stability

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, making TFMPs more acidic than phenol. The position of the -CF3 group also dictates the molecule's stability towards hydrolysis.[1] While the ortho and para isomers are susceptible to spontaneous aqueous defluorination, the meta isomer is notably more resistant.[1] This difference in reactivity is attributed to the ability of the phenolate oxygen to engage in resonance with the trifluoromethyl group in the ortho and para positions, facilitating an E1cb elimination mechanism for fluoride.[1]

Table 1: Physicochemical Properties of Trifluoromethylphenols

| Compound | CAS Number | pKa[1] | Melting Point (°C) | Boiling Point (°C) |

| 2-Trifluoromethylphenol | 444-30-4 | 8.12 | 45-47[2] | 147-148[3] |

| 3-Trifluoromethylphenol | 98-17-9 | 8.96 | -2 - -1.8[4] | 178-179[4] |

| 4-Trifluoromethylphenol | 402-45-9 | 8.51 | 45-47[2] | 63-64 @ 6 Torr[5] |

Spontaneous Aqueous Defluorination

A key aspect of the reactivity of 2- and 4-trifluoromethylphenol is their propensity to undergo spontaneous hydrolysis in aqueous environments to form the corresponding hydroxybenzoic acids.[6][7] This defluorination process is pH-dependent, with the rate increasing at higher pH.[7][8] The reaction proceeds through a quinone methide intermediate.[6] In contrast, 3-trifluoromethylphenol exhibits significant stability against hydrolysis under similar conditions.[9]

Table 2: Hydrolysis Data for Trifluoromethylphenols

| Compound | Condition | Half-life (t½) | Activation Energy (Ea) | Notes |

| 2-Trifluoromethylphenol | pH 7.4, 37°C | 6.9 hours[8] | 25.1 kcal/mol[8] | Rate increases with higher pH.[8] |

| 3-Trifluoromethylphenol | - | Stable | - | Resistant to hydrolysis.[9] |

| 4-Trifluoromethylphenol | Physiological pH | Spontaneous hydrolysis | - | Forms a quinone methide intermediate.[6] The ortho isomer has a threefold slower rate of fluoride release.[6] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylphenols and their derivatives is of significant interest for the preparation of advanced intermediates in the pharmaceutical and agrochemical industries.

Synthesis of Trifluoromethylphenols

A common route to trifluoromethylphenols involves the diazotization of the corresponding trifluoromethylaniline, followed by hydrolysis of the diazonium salt.[10][11][12]

Experimental Protocol: Synthesis of 4-Fluoro-3-trifluoromethylphenol [10]

-

Diazotization:

-

Mix concentrated sulfuric acid (6.3 g, 62 mmol), water (56 g), and 4-fluoro-3-trifluoromethylaniline (10 g, 56 mmol) at room temperature.

-

Cool the mixture to 10°C or lower.

-

Add a solution of sodium nitrite (4.0 g, 58 mmol) in water (28 g) dropwise, maintaining the temperature at 10°C or lower.

-

After the addition, maintain the mixture at 5°C for 30 minutes to yield the diazonium salt solution.

-

-

Hydrolysis:

-

Prepare a mixed solvent of an aqueous copper sulfate solution and a water-insoluble solvent (e.g., toluene).

-

Heat the mixed solvent to 75-85°C.

-

Add the diazonium salt solution dropwise to the heated mixed solvent to effect hydrolysis.

-

The product, 4-fluoro-3-trifluoromethylphenol, can be isolated by extraction with an organic solvent.

-

O-Trifluoromethylation of Phenols

Aryl trifluoromethyl ethers are valuable motifs in medicinal chemistry. One method for their synthesis involves a two-step process of xanthate formation followed by O-trifluoromethylation.[13]

Experimental Protocol: Sequential Xanthalation and O-Trifluoromethylation [13]

-

Xanthate Formation:

-

To a solution of the desired phenol (2.00 mmol) and triethylamine (2.2 mmol) in acetonitrile (10 mL) at 0°C, add imidazolium reagent 6 or 7 (2.00 mmol).

-

Stir the mixture at 0°C for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purify the crude product by silica gel column chromatography to yield the aryl xanthate.

-

-

O-Trifluoromethylation:

-

The isolated aryl xanthate is then subjected to trifluoromethylation using a suitable reagent under mild conditions to afford the desired aryl trifluoromethyl ether.

-

Application in Drug Development: The Case of Fluoxetine

Trifluoromethylphenols are crucial building blocks for a variety of pharmaceuticals. A prominent example is 4-trifluoromethylphenol, a key precursor in the synthesis of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[14]

Mechanism of Action: SSRI Signaling Pathway

Fluoxetine functions by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[14] This leads to an increased concentration of serotonin in the synapse, enhancing its signaling to the postsynaptic neuron.[15] The downstream effects are complex, involving the modulation of various intracellular signaling cascades.[16]

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 4. 98-17-9 | 3-Trifluoromethylphenol [fluoromart.com]

- 5. prepchem.com [prepchem.com]

- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Trifluoromethylphenol - Safety Data Sheet [chemicalbook.com]

- 10. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 11. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for the Development of Novel AMPA Receptor Modulators from 2-Amino-4-bromo-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the discovery and characterization of novel positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While direct evidence for the use of 2-Amino-4-bromo-5-(trifluoromethyl)phenol as a scaffold for AMPA receptor modulators is not currently established in published literature, this document presents a hypothetical framework and detailed protocols for its evaluation. The methodologies described herein are based on established practices in the field of AMPA receptor drug discovery and are intended to serve as a foundational guide for researchers exploring new chemical entities.

Introduction

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Positive allosteric modulators of AMPA receptors (AMPAR PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site.[1] In the presence of glutamate, PAMs enhance the receptor's function, typically by slowing the channel's deactivation or desensitization.[3][4] This modulatory action makes AMPAR PAMs promising therapeutic agents for treating a range of CNS disorders, including cognitive deficits in schizophrenia, Alzheimer's disease, depression, and ADHD.[2][5]

The development of novel AMPAR PAMs is an active area of research. A key strategy involves identifying and optimizing new chemical scaffolds. This application note uses this compound as a hypothetical starting point to illustrate a typical workflow for the synthesis, screening, and characterization of a novel series of potential AMPA receptor modulators.

Hypothetical Synthesis of a Candidate Library

Given the phenolic and amino functionalities of this compound, a plausible synthetic route to generate a library of candidate modulators could involve the formation of sulfonamides, a common motif in known AMPA receptor potentiators. The following scheme is a hypothetical pathway to generate a small library for initial screening.

-

Step 1: N-Sulfonylation: The amino group of this compound can be reacted with a variety of sulfonyl chlorides (R-SO₂Cl) under basic conditions to yield a series of N-sulfonylated aminophenols. The 'R' group can be varied to explore different chemical spaces (e.g., aliphatic, aromatic, heterocyclic).

-

Step 2 (Optional): O-Alkylation/Arylation: The phenolic hydroxyl group can be subsequently modified, for example, through Williamson ether synthesis with various alkyl or benzyl halides, to further increase structural diversity.

This two-step process allows for the creation of a matrix of compounds from a single starting material, enabling an initial exploration of the structure-activity relationship (SAR).

Experimental Workflow for Screening and Characterization

A tiered approach is typically employed to identify and characterize novel AMPA receptor modulators from a chemical library. The workflow progresses from high-throughput screening to more detailed mechanistic studies on a smaller number of promising 'hit' compounds.

Caption: Experimental workflow for the discovery and development of novel AMPA receptor modulators.

Data Presentation

Quantitative data from the various assays should be organized to facilitate comparison and SAR analysis.

Table 1: Example Data from Primary High-Throughput Screening (VSD Assay)

| Compound ID | Concentration (µM) | % Potentiation of Glutamate Response (EC₂₀) |

| MOD-001 | 10 | 15.2 |

| MOD-002 | 10 | 89.5 |

| MOD-003 | 10 | 5.6 |

| MOD-004 | 10 | 112.3 |

Table 2: Dose-Response Data for Validated Hits (Calcium Flux Assay)

| Compound ID | EC₅₀ (µM) | 95% Confidence Interval | Maximum Potentiation (%) |

| MOD-002 | 1.2 | [0.9, 1.6] | 95 |

| MOD-004 | 0.8 | [0.6, 1.1] | 120 |

| Aniracetam (Control) | 5.5 | [4.8, 6.3] | 100 |

Table 3: Electrophysiological Characterization of Lead Compounds

| Compound ID | Concentration (µM) | Effect on Deactivation (τ, fold increase) | Effect on Desensitization (τ, fold increase) |

| MOD-004 | 1 | 3.2 | 1.5 |

| Cyclothiazide (Control) | 100 | 2.5 | 8.0 |

Table 4: Radioligand Binding Assay Data

| Compound ID | Kᵢ (nM) | 95% Confidence Interval |

| MOD-004 | 85 | [6][7] |

| [³H]PAM-43 (Reference) | 50 (Kₔ) | N/A |

Experimental Protocols

Protocol 1: High-Throughput Screening using a Voltage-Sensitive Dye (VSD) Assay

This assay is designed to rapidly screen compound libraries for their ability to modulate AMPA receptor activity by measuring changes in membrane potential.[8]

-

Cell Culture: Use HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2). Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plate Preparation: Seed cells into 384-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-